molecular formula C5H7NOS2 B1362658 3-Ethylrhodanine CAS No. 7648-01-3

3-Ethylrhodanine

Cat. No.: B1362658
CAS No.: 7648-01-3
M. Wt: 161.3 g/mol
InChI Key: UPCYEFFISUGBRW-UHFFFAOYSA-N
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Description

3-Ethylrhodanine (CAS: 7648-01-3) is a sulfur-containing heterocyclic compound with the molecular formula C₅H₇NOS₂. It is widely employed as an electron-withdrawing group (EWG) in organic electronics, particularly in non-fullerene acceptors (NFAs) for organic solar cells (OSCs) and ambipolar semiconductors. The ethyl group at the 3-position enhances solubility and modulates crystallinity, making it a versatile building block in conjugated oligomers and polymers . Its synthesis typically involves Knoevenagel condensation with aromatic aldehydes or Stille coupling reactions, enabling high yields and tunable optoelectronic properties .

Properties

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
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InChI

InChI=1S/C5H7NOS2/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCYEFFISUGBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064761
Record name 4-Thiazolidinone, 3-ethyl-2-thioxo-
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Molecular Weight

161.3 g/mol
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CAS No.

7648-01-3
Record name 3-Ethylrhodanine
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Record name 3-Ethyl-2-thioxo-4-thiazolidinone
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Record name 3-Ethylrhodanine
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Record name 4-Thiazolidinone, 3-ethyl-2-thioxo-
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Record name 3-ethylrhodanine
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Record name 3-ETHYL-2-THIOXO-4-THIAZOLIDINONE
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylrhodanine can be synthesized through several methods. One common approach involves the reaction of ethylamine with carbon disulfide and chloroacetic acid. The reaction typically proceeds under basic conditions, often using sodium hydroxide as a catalyst. The resulting product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylrhodanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazolidines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of 3-ethylrhodanine and its derivatives. For instance, compounds derived from rhodanine have shown promising activity against various cancer cell lines. A notable example is the compound 3c, which demonstrated significant cytotoxic effects against non-small cell lung cancer (HOP-92) with a GI50 value of 0.62 μM . Additionally, other studies have reported that rhodanine derivatives can induce apoptosis in leukemia cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Properties

This compound exhibits antibacterial and antifungal activities. Research indicates that certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . Furthermore, compounds based on rhodanine have been evaluated for antifungal activity against various strains, with some demonstrating fungicidal properties .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For example, rhodanine derivatives have been found to inhibit aldose reductase, an enzyme implicated in diabetic complications . Other studies suggest potential inhibitory effects on hepatitis C virus protease, making it a candidate for antiviral drug development .

Organic Photovoltaics

This compound plays a significant role in the development of organic solar cells. Its incorporation into small molecule structures has been shown to enhance the photovoltaic performance of organic solar cells by improving charge transport properties and energy level alignment . Studies indicate that using this compound as an end group in oligomers can influence the efficiency of energy conversion processes in solar cells .

Crystal Growth and Morphology

The compound is also utilized in materials science for its ability to facilitate the formation of highly ordered crystal arrays in organic semiconductor materials. Research demonstrates that this compound can be used as an end substituent to achieve ambipolar characteristics in diketopyrrolopyrrole oligomers, which are essential for developing high-performance organic electronic devices .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antitumor Activity Compound 3c showed GI50 = 0.62 μM against HOP-92 (non-small cell lung cancer).
Antimicrobial Properties Effective against MRSA; certain derivatives exhibited broad-spectrum antifungal activity.
Enzyme Inhibition Inhibitory effects on aldose reductase; potential antiviral activity against HCV protease.
Organic Photovoltaics Enhanced photovoltaic performance when incorporated into oligomers; improved energy conversion efficiency.
Crystal Growth Facilitated formation of ordered crystal arrays; ambipolar characteristics achieved in organic semiconductors.

Mechanism of Action

The mechanism of action of 3-ethylrhodanine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The compound’s thiazolidine ring plays a crucial role in its binding affinity and specificity . Additionally, its ability to undergo Michael addition reactions contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electron-Withdrawing Strength and Optoelectronic Properties

3-Ethylrhodanine is compared with other EWGs like 1,3-indandione, 3-phthalimide, and dicyanovinyl (DCV). Key findings include:

  • Electron Affinity : this compound exhibits moderate electron-withdrawing strength compared to stronger acceptors like DCV. For example, in diketopyrrolopyrrole (DPP)-based oligomers, DCV-terminated molecules (DPPT-DCV) show deeper LUMO levels (-3.8 eV) than this compound-terminated analogs (DPPT-RD, LUMO: -3.5 eV), enhancing electron injection but reducing ambipolarity .
  • Optical Absorption : Compounds with this compound display broad absorption in the visible range (500–800 nm), outperforming 1,3-indandione-based systems in OSC applications .

Device Performance in Organic Solar Cells

Compound PCE (%) Jₛc (mA/cm²) Vₒc (V) Key Advantage(s) Reference
This compound 1.44–1.70 4.2–5.1 0.87–0.94 High solubility, balanced ambipolarity
1,3-Indandione 1.70 5.3 0.91 Higher Jₛc but lower crystallinity
3-Phthalimide 1.50 4.8 0.89 Moderate efficiency, poor film morphology
DCV 2.50 6.1 0.82 Superior LUMO depth, lower Vₒc
  • Morphology : this compound promotes ordered crystal arrays due to its planar structure and alkyl chain flexibility, enabling larger crystallite sizes and reduced polymorphism compared to DCV or indandione derivatives .
  • Ambipolarity : DPPT-RD (this compound) achieves balanced hole/electron mobilities (μₕ: 2.16 × 10⁻² cm²/Vs; μₑ: 7.27 × 10⁻² cm²/Vs), whereas DCV-based systems are more electron-dominant .

Solubility and Processability

This compound derivatives dissolve readily in chloroform, toluene, and chlorobenzene, outperforming rigid EWGs like DCV in solution-processed device fabrication . For example, the small molecule DRTB-FT (this compound-terminated) exhibits excellent solubility without requiring post-processing additives .

Stability and Versatility

  • Thermal Stability : The ethyl side chain improves thermal resistance, with decomposition temperatures >250°C, suitable for high-temperature processing .

Biological Activity

3-Ethylrhodanine, a derivative of rhodanine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antifungal, and antibacterial properties, along with structure-activity relationships (SAR) and relevant case studies.

Overview of Rhodanine Derivatives

Rhodanines are a class of compounds characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. They exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The modifications on the rhodanine ring significantly influence their pharmacological properties.

Anticancer Activity

This compound has demonstrated promising anticancer activity across various cancer cell lines. In one study, rhodanine derivatives were tested against human leukemia cell lines, showing significant antiproliferative effects. For instance, compounds derived from rhodanine exhibited IC50 values ranging from 11.10 to 14.60 µg/mL against K562 cells, which were notably more potent than some reference drugs like cisplatin (IC50 = 4.78 µg/mL) .

Case Studies

  • Study on 5-Isopropylidene-3-Ethylrhodanine : This compound was shown to induce growth inhibition followed by apoptosis in leukemia cells. The study highlighted its potential as a therapeutic agent against hematological malignancies .
  • National Cancer Institute Screening : A derivative of rhodanine was screened against 60 different human tumor cell lines. The compound exhibited high activity against the HOP-92 (non-small cell lung cancer) cell line with a GI50 value of 0.62 μM .

Antifungal Activity

This compound also displays notable antifungal properties. In vitro studies have shown that certain rhodanine derivatives possess activity against various fungal strains.

CompoundFungal StrainMIC (μg/mL)
This compoundSaccharomyces cerevisiae3.9
Other derivativesVarious strainsVaries

One study reported that specific derivatives exhibited broad antifungal activity, suggesting that modifications to the rhodanine structure could enhance efficacy against fungal pathogens .

Antibacterial Activity

The antibacterial potential of this compound has been explored in several studies, indicating effectiveness against a range of bacterial strains. The SAR analysis revealed that substituents on the rhodanine ring significantly impact antibacterial potency.

Structure-Activity Relationship (SAR)

The biological activity of rhodanine derivatives is heavily influenced by their structural modifications. Key observations from SAR studies include:

  • Substituent Effects : Increasing the size of substituents generally leads to decreased activity due to steric hindrance .
  • Hydrophobic vs. Hydrophilic Groups : The nature of substituents (hydrophobic or hydrophilic) can either enhance or diminish biological activity depending on their position on the rhodanine ring .

Q & A

Q. How to design a study investigating this compound’s stability under ambient vs. inert conditions?

  • Methodological Answer :
  • Control Groups : Store samples in N₂-glovebox vs. ambient air (30–60% RH).
  • Metrics : Track UV-Vis absorption (photodegradation), XRD (crystallinity loss), and photovoltaic efficiency over 500 hours.
  • Replication : Use at least three independent batches and blind evaluators to analyze data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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